1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzoyl group, a fluorophenyl group, and a dimethyl-dihydro-imidazole-thione core. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Scientific Research Applications
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Future Directions
The future research directions would depend on the intended application of this compound. If it were to be used as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzoyl and fluorophenyl intermediates, which are then subjected to cyclization reactions to form the imidazole-thione core. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-one
- 3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-sulfone
Uniqueness
Compared to similar compounds, 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-9-14(20)10-6-11)17(24)22(18)16(23)12-3-7-13(19)8-4-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQXVBSGQLAHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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